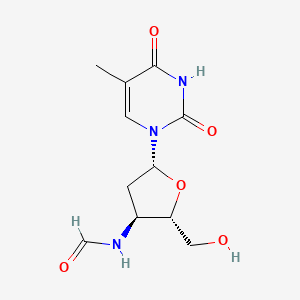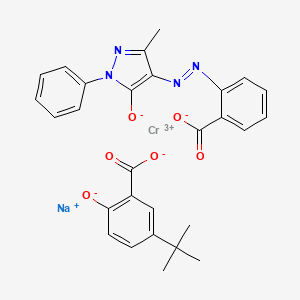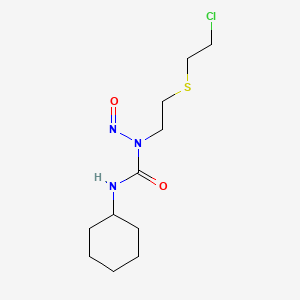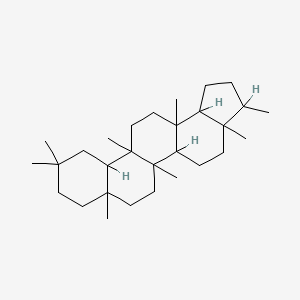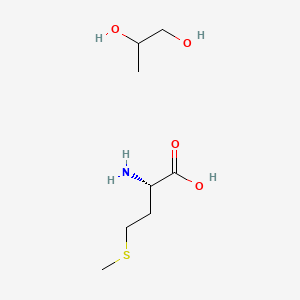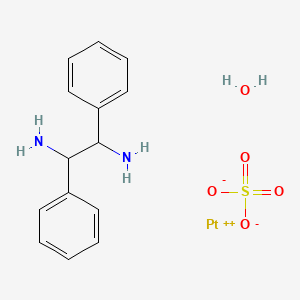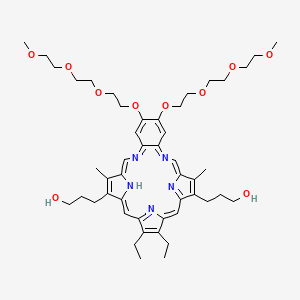
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which combines pyrazole, thiazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with diverse chemical properties.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research has highlighted its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
作用機序
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
- Pyrazolo(3,4-d)pyrimidine derivatives
- Thiazolo(3,2-a)pyrimidine derivatives
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives
Comparison: Compared to these similar compounds, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- stands out due to its unique combination of three heterocyclic rings, which can confer enhanced biological activity and specificity. This structural uniqueness allows for greater versatility in drug design and the potential for developing more effective therapeutic agents .
特性
CAS番号 |
152423-09-1 |
|---|---|
分子式 |
C13H7ClN4OS |
分子量 |
302.74 g/mol |
IUPAC名 |
12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H7ClN4OS/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17) |
InChIキー |
SZUOUFXDFQIXDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=O)N23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





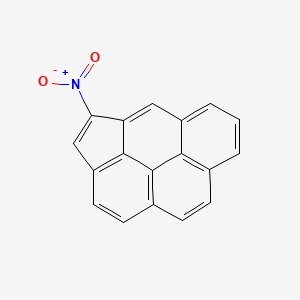
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
